molecular formula C26H24BF4N B2419454 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium CAS No. 73086-84-7

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium

Cat. No.: B2419454
CAS No.: 73086-84-7
M. Wt: 437.29
InChI Key: RSKHJRXEPGZFGM-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to a pyridinium ring, with an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium typically involves the reaction of pyridine derivatives with phenylating agents under controlled conditions. One common method includes the use of triphenylphosphine and an alkyl halide in the presence of a base to facilitate the formation of the desired pyridinium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridinium oxides.

    Reduction: Reduction reactions can convert the pyridinium ion to its corresponding pyridine derivative.

    Substitution: The phenyl groups attached to the pyridinium ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridine derivatives. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: Similar in structure but lacks the isopropyl group at the 1-position.

    1-Isopropyl-2,4,6-triphenylpyridinium tetrafluoroborate: A closely related compound with a different counterion.

Uniqueness

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium is unique due to the presence of both the isopropyl group and the three phenyl groups attached to the pyridinium ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4,6-triphenyl-1-propan-2-ylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N.BF4/c1-20(2)27-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h3-20H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKHJRXEPGZFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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